molecular formula C4H9F2N B13295519 Ethanamine, N-ethyl-2,2-difluoro- CAS No. 95353-03-0

Ethanamine, N-ethyl-2,2-difluoro-

Cat. No.: B13295519
CAS No.: 95353-03-0
M. Wt: 109.12 g/mol
InChI Key: UKCJPWSGPORHQG-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Amine Chemistry

The introduction of fluorine into amines, a fundamental class of organic compounds, offers a powerful tool for modulating their properties. Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, impacting pKa, dipole moment, and chemical reactivity. tandfonline.com This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, a critical factor for the bioavailability of therapeutic agents. tandfonline.comnih.govvictoria.ac.nz

Furthermore, the substitution of hydrogen with fluorine, which is intermediate in size between a hydrogen atom and a hydroxyl group's oxygen, can be achieved without significant steric alterations. sci-hub.se This allows for the fine-tuning of a molecule's conformation and binding affinity to biological targets. tandfonline.comnih.gov The pKa-lowering effect of fluorine on nearby amine groups is a particularly valuable tool for optimizing a compound's properties, such as its metabolic stability and ability to cross cellular membranes. sci-hub.se The development of new synthetic methods for the regioselective introduction of fluorine into organic molecules remains a key challenge and an active area of research in organic chemistry. nih.gov

Overview of the N-Ethyl-2,2-Difluoroethanamine Structural Motif and its Academic Relevance

The N-ethyl-2,2-difluoroethanamine motif is a specific example of a fluorinated amine that has garnered interest in chemical synthesis. This structure features a difluoromethyl group (CHF2), which can act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or methyl (CH3) groups, and possesses unique hydrogen bonding capabilities. tandfonline.com The presence of the difluoroethyl group can significantly influence the basicity and lipophilicity of the amine, making it a valuable building block in the design of novel compounds with tailored properties.

Derivatives of difluoroethylamine are recognized as important intermediates in the preparation of agrochemical active substances. kangmei.com The synthesis and reactions of such fluorinated amines are of considerable academic and industrial interest. For instance, processes for preparing 2,2-difluoroethylamine (B1345623) often involve the reaction of 2,2-difluoro-1-haloethane with ammonia (B1221849) or other amines under various conditions. google.comgoogle.com The study of these reactions contributes to the broader understanding of fluorination chemistry and the development of efficient synthetic routes to valuable fluorinated building blocks.

Physicochemical Properties of Ethanamine, N-ethyl-2,2-difluoro-

PropertyValueSource
Molecular Formula C4H9F2NN/A
Molecular Weight 109.12 g/mol N/A
CAS Number 430-67-1 (for the parent amine, 2,2-difluoroethanamine) nih.gov

Synthesis and Reactions

The synthesis of fluorinated amines, including structures related to Ethanamine, N-ethyl-2,2-difluoro-, is a significant focus of organic synthesis research. General methods for synthesizing fluorinated amines include:

Hydrogenation Reduction: This widely used method involves the reduction of fluorine-containing nitro compounds in the presence of a catalyst to yield the corresponding amine. alfa-chemistry.com

Fluoroamination of Alkenes: This strategy allows for the simultaneous introduction of both a fluorine atom and a nitrogen-containing group into an organic molecule in a single step. alfa-chemistry.com

From Halogenated Precursors: 2,2-Difluoroethylamine can be prepared from 2,2-difluoro-1-haloethanes by reaction with ammonia, often in the presence of a catalyst and in a suitable solvent. google.com

For example, a patented process describes the preparation of 2,2-difluoroethylamine by reacting 2,2-difluoro-1-chloroethane with ammonia in N-methylpyrrolidine with potassium iodide as a catalyst. The reaction is heated, and after cooling and removal of excess ammonia, the product is isolated by distillation. google.com Another approach involves the reaction of 2,2-difluoro-1-chloroethane with aqueous ammonia in an autoclave at elevated temperatures and pressures. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95353-03-0

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

N-ethyl-2,2-difluoroethanamine

InChI

InChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3

InChI Key

UKCJPWSGPORHQG-UHFFFAOYSA-N

Canonical SMILES

CCNCC(F)F

Origin of Product

United States

Synthetic Methodologies for N Ethyl 2,2 Difluoroethanamine and Analogous Fluorinated Amines

Direct Amination Approaches for 2,2-Difluoroethylamine (B1345623) Precursors

Direct amination strategies involve the introduction of an amino group to a 2,2-difluoroethyl precursor. These methods are often explored for their straightforwardness, though they can present challenges related to selectivity and reaction conditions.

Reactions Involving Haloethanes and Ammonia (B1221849)

A common approach to synthesizing 2,2-difluoroethylamine, a precursor to N-ethyl-2,2-difluoroethanamine, involves the reaction of a 1-halo-2,2-difluoroethane with ammonia. Historically, this has been achieved under harsh conditions. For instance, reacting 1-bromo-2,2-difluoroethane with two moles of alcoholic ammonia in a sealed tube at temperatures between 125-145°C for three days has been described. google.com Another method involves heating 2,2-difluoro-1-chloroethane with a 28% aqueous ammonia solution in an autoclave at 135° to 140°C for 31 hours, resulting in a 65% yield of 2,2-difluoroethylamine after purification. google.comgoogle.com

Experimental studies comparing the amination of 1-chloro-2,2-difluoroethane and 1-bromo-2,2-difluoroethane with ammonia have shown that the chloro-variant is more prone to amination under the same conditions without a catalyst or solvent. researchgate.net Theoretical calculations of transition states and rate constants support these experimental findings, indicating a higher reaction rate for the amination of 1-chloro-2,2-difluoroethane. researchgate.net

Table 1: Direct Amination of Haloethanes with Ammonia
HaloethaneAmmonia SourceTemperature (°C)DurationYield (%)Notes
1-bromo-2,2-difluoroethaneAlcoholic ammonia (2 mol)125-1453 daysNot specifiedReaction in a sealed tube. google.com
2,2-difluoro-1-chloroethane28% aqueous ammonia135-14031 hours65Reaction in an autoclave; requires purification. google.comgoogle.com

Strategies for Milder Reaction Conditions and Minimized Side Products

To overcome the harsh conditions and long reaction times associated with traditional amination, alternative strategies have been developed. One such method involves a two-step process where a 2,2-difluoro-1-haloethane is first reacted with prop-2-en-1-amine (allylamine) under milder conditions to form N-(2,2-difluoroethyl)prop-2-en-1-amine. google.com The allyl group is subsequently removed using a catalyst to yield 2,2-difluoroethylamine. google.com This approach allows for more selective reactions and avoids some of the disadvantages of high-temperature aminations. google.com

The use of catalysts and specific solvent systems has also been shown to improve reaction efficiency. For example, reacting 2,2-difluoro-1-bromoethane with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO) with a low water content at 100°C for one hour, in the presence of potassium iodide, can achieve an 82% yield of 2,2-difluoroethylamine. chemicalbook.com Similarly, reacting 2,2-difluoro-1-chloroethane with ammonia in N-methylpyrrolidinone with a minimal water content at 143-145°C for 4.5 hours gives an 87% yield. google.com The presence of a catalyst, such as an alkali metal bromide or iodide, is crucial for accelerating the reaction with ammonia. google.comgoogle.com

Table 2: Milder Amination Strategies
HaloethaneAmineSolventCatalystTemperature (°C)Duration (hours)Yield (%)
2,2-difluoro-1-bromoethaneAnhydrous ammoniaDMSOPotassium iodide100182 chemicalbook.com
2,2-difluoro-1-chloroethaneAmmoniaN-methylpyrrolidinonePotassium iodide143-1454.587 google.com
2,2-difluoro-1-chloroethaneAmmoniaN-methylpyrrolidinonePotassium iodide143-1455.588 google.com

Reduction-Based Syntheses from Fluorinated Precursors

Another major pathway to fluorinated amines involves the reduction of fluorinated carbonyl compounds or other functional groups.

Utilization of Difluoroacetamides and Related Compounds

The reduction of 2,2-difluoroacetamide (B1351127) is a known method for producing 2,2-difluoroethylamine. One approach utilizes a diborane (B8814927) solution in tetrahydrofuran (B95107) (THF), which yields 2,2-difluoroethylamine hydrochloride in a 48% yield. google.com An alternative method employs sodium borohydride (B1222165) and boron trifluoride etherate, increasing the yield to 60%. google.com These methods, while effective, often involve expensive and hazardous reagents, making them less suitable for large-scale industrial production. google.com

Catalytic Hydrogenation of Fluorinated Intermediates

Catalytic hydrogenation offers a more scalable and often more environmentally friendly alternative for the synthesis of fluorinated amines. While direct catalytic hydrogenation of N-ethyl-2,2-difluoroacetamide to N-ethyl-2,2-difluoroethanamine is a plausible route, specific examples in the literature are scarce. However, the catalytic hydrogenation of related fluorinated intermediates is well-documented. For instance, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can be selectively reduced through hydrogenation to yield diamines or heterocyclic compounds, with the product depending on the catalyst used. researchgate.net

The development of efficient catalysts for the hydrogenation of amides and imines is an active area of research. Iron-based catalysts, for example, have been developed for the asymmetric transfer hydrogenation of prochiral ketones and imines, offering a more environmentally friendly alternative to ruthenium-based catalysts. nih.gov These advancements in catalysis could potentially be applied to the efficient synthesis of N-ethyl-2,2-difluoroethanamine from its corresponding amide or imine precursors.

Advanced Functionalization and Derivatization Routes

Advanced functionalization routes provide access to a wider range of fluorinated amines. One such method is the direct defluorinative amination of fluoropolymers like polytetrafluoroethylene (PTFE) using lithium alkylamides. mdpi.com This process involves the nucleophilic substitution of fluoride (B91410) with an alkylamide moiety, offering a pathway to modify the surface or bulk of these inert materials. mdpi.com

Furthermore, 2,2-difluoroethylamine hydrochloride serves as a precursor for generating difluoromethyl diazomethane (B1218177) (CF2HCHN2) in situ. sigmaaldrich.com This reactive intermediate can then participate in [3+2] cycloaddition reactions with alkynes, opening up synthetic routes to various difluoromethylated heterocyclic compounds. sigmaaldrich.com

Nucleophilic Substitution with N-Ethyl-2,2-Difluoroethyl Derivatives

The synthesis of N-Ethyl-2,2-difluoroethanamine can be achieved through nucleophilic substitution reactions. A common precursor, 2,2-difluoroethylamine, is an important intermediate for various active ingredients. google.com One method involves the reaction of 2,2-difluoro-1-haloethane with an amine. For instance, reacting 1-bromo-2,2-difluoroethane with alcoholic ammonia at elevated temperatures and pressures can produce 2,2-difluoroethylamine. google.com However, this process often requires long reaction times and can result in a mixture of products, including tetrafluoroethylamine, making it less efficient for industrial-scale production. google.com

A more selective approach involves the reaction of a 2,2-difluoro-1-haloethane compound with an appropriate amine under controlled conditions. For example, the reaction of 2,2-difluoro-1-chloroethane with N-methylpyrrolidine and ammonia at 143-145°C for 5.5 hours yields 2,2-difluoroethylamine with high selectivity. google.com The use of a catalyst, such as potassium iodide, can accelerate the reaction. google.comchemicalbook.com

The following table summarizes the reaction conditions for the synthesis of 2,2-difluoroethylamine from different starting materials.

Table 1: Synthesis of 2,2-difluoroethylamine via Nucleophilic Substitution

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
2,2-difluoro-1-chloroethane 28% aq. NH4OH - 135-140 31 -
2,2-difluoro-1-chloroethane NH3, KI N-methylpyrrolidine 143-145 5.5 88
1-bromo-2,2-difluoroethane Alcoholic NH3 - 125-145 72 -
1-bromo-2,2-difluoroethane NH3, KI DMSO 100 1 82

Data compiled from multiple sources. google.comchemicalbook.com

Allyl Group Removal Strategies for N-(2,2-Difluoroethyl)prop-2-en-1-amine Transformations

An alternative strategy for synthesizing 2,2-difluoroethylamine involves the use of a protecting group, such as an allyl group. google.com This method consists of two main steps: first, the selective reaction of a 2,2-difluoro-1-haloethane with prop-2-en-1-amine (allylamine) to form N-(2,2-Difluoroethyl)prop-2-en-1-amine. google.com This initial reaction proceeds under relatively mild conditions and with a shorter reaction time. google.com

In the second step, the allyl group is removed to yield the desired 2,2-difluoroethylamine. google.com This deprotection can be achieved using various methods, often catalyzed by a palladium complex. google.comorganic-chemistry.orgorganic-chemistry.org For example, the combination of a palladium catalyst like Pd(PPh₃)₄ with a base such as potassium carbonate in methanol (B129727) can effectively cleave the allyl group. organic-chemistry.org Another approach involves a one-pot oxidative cleavage under near-neutral pH, where the allyl group is hydroxylated and then cleaved. organic-chemistry.orgnih.gov

These deprotection strategies are advantageous as they are often performed under mild conditions and are compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net

Electrophilic Difluoroethylation Approaches

Electrophilic difluoroethylation offers another route to synthesize fluorinated amines. This method involves the reaction of an amine with an electrophilic source of the difluoroethyl group. researchgate.net A hypervalent iodine reagent, such as a (2,2-difluoroethyl)(aryl)iodonium triflate, can be generated in situ and used for the electrophilic 2,2-difluoroethylation of nitrogen nucleophiles. oduillgroup.com This approach has been successfully applied to various amines, including complex molecules. oduillgroup.com The reaction conditions typically involve a base, like sodium carbonate, in a suitable solvent such as dichloromethane (B109758) at room temperature. researchgate.net

Optimization and Scale-Up Considerations in Synthetic Pathways

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of these synthetic reactions. wikipedia.org Solvents can influence reaction rates by stabilizing the transition state to a greater extent than the starting materials. wikipedia.org In the synthesis of 2,2-difluoroethylamine via nucleophilic substitution, the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidine has been shown to be effective. google.comchemicalbook.com For instance, the reaction of 1-bromo-2,2-difluoroethane with ammonia in DMSO at 100°C for one hour resulted in an 82% yield. chemicalbook.com The water content of the solvent is also a critical factor; using solvents with a low water content (e.g., maximum of 15% by volume) is preferred to minimize side reactions. google.com

In some visible-light-induced reactions for difluoroalkylation, DMSO was found to be the optimal solvent, while others like DMF and DMA resulted in only trace amounts of the desired product. acs.org The polarity and solvating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and yield. wikipedia.orgnih.gov

Temperature Control and Side-Product Mitigation

Precise temperature control is crucial for minimizing the formation of side products and ensuring the selectivity of the desired reaction. In the synthesis of 2,2-difluoroethylamine, reactions are typically conducted at elevated temperatures, ranging from 100°C to 150°C, to achieve a reasonable reaction rate. google.comchemicalbook.com However, excessively high temperatures can lead to undesired side reactions. Cooling the reaction mixture after completion and before purification steps, such as distillation, is also a common practice to ensure safety and product stability. google.comchemicalbook.com

Continuous Flow Reactor Applications for Reproducibility

Continuous flow chemistry presents a powerful tool for the synthesis of fluorinated amines, offering enhanced control over reaction parameters and improved reproducibility compared to traditional batch processes. rsc.orgnih.gov Flow reactors, with their superior mixing and heat transfer capabilities, are particularly advantageous for handling hazardous reagents and highly exothermic reactions often associated with fluorination. nih.govyoutube.comnih.gov

Table 2: Chemical Compound Names

Compound Name
N-Ethyl-2,2-difluoroethanamine
2,2-Difluoroethylamine
N-(2,2-Difluoroethyl)prop-2-en-1-amine
2,2-difluoro-1-haloethane
1-bromo-2,2-difluoroethane
2,2-difluoro-1-chloroethane
Tetrafluoroethylamine
N-methylpyrrolidine
Potassium iodide
Ammonia
Prop-2-en-1-amine (Allylamine)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Potassium carbonate
(2,2-difluoroethyl)(aryl)iodonium triflate
Sodium carbonate
Dichloromethane
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Dimethylacetamide (DMA)
n-Butanol

Chemical Reactivity and Mechanistic Studies of N Ethyl 2,2 Difluoroethanamine and Its Derivatives

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-ethyl-2,2-difluoroethanamine possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the adjacent electron-withdrawing difluoromethyl group somewhat attenuates this nucleophilicity compared to its non-fluorinated analog, N-ethylethanamine. Despite this, the amine moiety readily participates in a variety of nucleophilic reactions, including alkylation and amidation.

Alkylation Reactions for Secondary Amine Formation

As a secondary amine, N-ethyl-2,2-difluoroethanamine can be further alkylated to form tertiary amines. This reaction typically involves the treatment of the amine with an alkyl halide, such as an alkyl chloride, bromide, or iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The reactivity in these alkylation reactions can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. The use of a base is often necessary to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases used include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. While specific studies on the alkylation of N-ethyl-2,2-difluoroethanamine are not extensively documented in publicly available literature, the general principles of secondary amine alkylation are well-established. For instance, processes for preparing various 2,2-difluoroethylamine (B1345623) derivatives by alkylating a primary amine with a 2,2-difluoro-1-haloethane have been described in patent literature. google.com These processes often result in mixtures of mono- and di-alkylated products, and controlling the stoichiometry of the reactants is crucial to favor the formation of the desired tertiary amine. google.com

Reactant 1Reactant 2ProductConditionsYield (%)Reference
2,2-Difluoroethan-1-amine2-Chloro-5-chloromethylpyridineN-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amineTriethylamine53 google.com
1-(6-Chloropyridin-3-yl)methanamine2,2-Difluoro-1-bromoethaneN-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamineTriethylamine, N-methylpyrrolidone, 100°C79.5 researchgate.net

This table presents data for the alkylation of related primary amines to form secondary amines analogous to N-ethyl-2,2-difluoroethanamine, illustrating the general conditions for such transformations.

Amidation Reactions and Diverse Amide Synthesis

N-ethyl-2,2-difluoroethanamine readily undergoes amidation reactions with a variety of acylating agents to form N-substituted amides. The most common methods involve the reaction with acyl chlorides or acid anhydrides. These reactions are typically rapid and proceed via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride or carboxylate) and form the stable amide bond.

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. The choice of solvent can also be important, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly used. While specific examples for N-ethyl-2,2-difluoroethanamine are not readily found in literature, the general reactivity is expected to be similar to other secondary amines. The synthesis of a variety of amides from primary and secondary amines is a cornerstone of organic and medicinal chemistry. google.com

AmineAcylating AgentProductConditionsYield (%)Reference
Aniline3-Fluorobenzoyl chlorideN-(3-Fluorophenyl)benzamideTriethylamine, Cyrene™, rt>95 scbt.com
BenzylamineBenzoyl chlorideN-BenzylbenzamideTriethylamine, Cyrene™, rt91 scbt.com
MorpholineNaproxen(S)-2-(6-Methoxynaphthalen-2-yl)-1-morpholinopropan-1-oneEDC, HOBt, DMAP84 sigmaaldrich.com

This table showcases representative amidation reactions of various amines, demonstrating the general methodologies applicable to N-ethyl-2,2-difluoroethanamine.

Transformations Involving Fluorine-Containing Substructures

The presence of the difluoromethyl group imparts unique reactivity to N-ethyl-2,2-difluoroethanamine, enabling transformations that are not possible with its non-fluorinated counterparts.

Precursor Role in Difluorodiazoethane Synthesis

While not directly involving N-ethyl-2,2-difluoroethanamine, its parent compound, 2,2-difluoroethylamine hydrochloride, has been reported as a precursor for the in-situ generation of difluorodiazoethane (CF₂HCHN₂). smolecule.com This highly reactive intermediate can be formed in the presence of tert-butyl nitrite (B80452) and a catalytic amount of acetic acid. smolecule.com It is plausible that N-ethyl-2,2-difluoroethanamine could undergo a similar transformation, potentially leading to N-ethyl-N-(difluoromethyl)diazene or related species, although specific studies on this are lacking. The generation of difluorodiazoethane is significant as it can participate in various synthetic applications, including cycloaddition reactions.

Cycloaddition Reactions with Electron-Deficient Alkenes

Difluorodiazoethane, generated from 2,2-difluoroethylamine hydrochloride, can undergo [3+2] cycloaddition reactions with electron-deficient alkenes. kangmei.com This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. Although direct examples involving an imine derived from N-ethyl-2,2-difluoroethanamine are not available, the formation of an imine from this secondary amine and a subsequent cycloaddition reaction represents a potential synthetic pathway. The reactivity of imines in cycloaddition reactions is a well-established area of organic chemistry, with various methods available for the synthesis of diverse heterocyclic systems. kangmei.com

General Reactivity Patterns and Functional Group Interconversions

The chemical reactivity of N-ethyl-2,2-difluoroethanamine is governed by the functional groups present in the molecule. The secondary amine functionality allows for a range of transformations typical of amines, such as salt formation with acids, and reactions with various electrophiles. The difluoromethyl group, being electron-withdrawing, influences the basicity and nucleophilicity of the amine.

Oxidation and Reduction Pathways

The reactivity of N-ethyl-2,2-difluoroethanamine in oxidation and reduction reactions is centered around the nitrogen atom and the carbon-hydrogen bonds.

Oxidation: Secondary amines can be oxidized by various reagents to form a range of products, including hydroxylamines, nitrones, and in some cases, cleavage products. britannica.comlibretexts.org For N-ethyl-2,2-difluoroethanamine, oxidation would likely proceed at the nitrogen atom.

Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, are expected to convert N-ethyl-2,2-difluoroethanamine to the corresponding N-hydroxylamine, N-ethyl-N-(2,2-difluoroethyl)hydroxylamine. libretexts.orgresearchgate.net Stronger oxidation may lead to the formation of a nitrone if a proton is available on an adjacent carbon. However, the stability of such products can be influenced by the fluorine atoms.

The presence of the difluoroethyl group will likely decrease the susceptibility of the amine to oxidation compared to non-fluorinated secondary amines due to the electron-withdrawing nature of the fluorine atoms, which reduces the electron density on the nitrogen.

Reduction: The reduction of secondary amines is not a common transformation unless the amine is part of a reducible functional group, such as an imine or an amide. N-ethyl-2,2-difluoroethanamine itself is generally resistant to reduction under standard catalytic hydrogenation conditions. However, if the molecule were to be functionalized, for instance, by acylation to form an amide, the amide carbonyl group could then be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield a tertiary amine.

Reaction Type Reagent Plausible Product Notes
OxidationHydrogen Peroxide (H₂O₂)N-ethyl-N-(2,2-difluoroethyl)hydroxylamineThe nitrogen atom is oxidized.
OxidationPeroxyacetic acidN-ethyl-N-(2,2-difluoroethyl)hydroxylamineSimilar to H₂O₂ oxidation.
Reduction of Amide DerivativeLithium Aluminum Hydride (LiAlH₄)N-ethyl-N-(2,2-difluoroethyl)alkylamineRequires prior conversion to an amide.

This table presents hypothetical reactions based on the general reactivity of secondary amines.

Substitution Reactions and Scaffold Versatility

The synthetic utility of N-ethyl-2,2-difluoroethanamine is most evident in its potential for substitution reactions, allowing it to serve as a versatile scaffold for the introduction of the 2,2-difluoroethylamino moiety into various molecular frameworks.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of N-ethyl-2,2-difluoroethanamine allows it to act as a nucleophile. It can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines. libretexts.orgwikipedia.org Similarly, acylation with acid chlorides or anhydrides would yield the corresponding amides. ncert.nic.in These reactions are fundamental in building more complex molecules. The electron-withdrawing effect of the difluoroethyl group might necessitate slightly more forcing reaction conditions compared to diethylamine (B46881).

Reactions with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. britannica.com N-ethyl-2,2-difluoroethanamine is expected to undergo this reaction, providing a route to functionalized enamines that can be used in various carbon-carbon bond-forming reactions.

Versatility as a Scaffold: The ability to undergo N-alkylation, N-acylation, and reactions with carbonyl compounds makes N-ethyl-2,2-difluoroethanamine a valuable building block in medicinal and agricultural chemistry. The introduction of a difluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as lipophilicity and metabolic stability. acs.org Therefore, using N-ethyl-2,2-difluoroethanamine as a scaffold allows for the strategic incorporation of this fluorine-containing motif.

Reaction Type Electrophile Product Class Significance
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineIntroduction of a new alkyl group.
N-AcylationAcid Chloride (e.g., CH₃COCl)AmideFormation of a stable amide linkage.
Reaction with AldehydeAldehyde (e.g., Acetaldehyde)EnamineFormation of a C=C bond adjacent to the nitrogen.

This table illustrates the potential substitution reactions of N-ethyl-2,2-difluoroethanamine, highlighting its versatility as a synthetic building block.

Advanced Spectroscopic and Structural Characterization of N Ethyl 2,2 Difluoroethanamine

Conformational Analysis and Isomerism in Fluorinated Amines

The conformational landscape of N-Ethyl-2,2-difluoroethanamine is largely governed by the spatial arrangement of the fluorine atoms relative to the amino group. While direct experimental and computational studies on N-Ethyl-2,2-difluoroethanamine are not extensively available in the reviewed literature, a comprehensive analysis of its close analog, 2,2-difluoroethylamine (B1345623) hydrochloride, provides critical insights into the governing principles of its conformational isomerism. beilstein-journals.orgresearchgate.netnih.gov

Gauche Effect and Double Gauche Effect Phenomena in Alkylammonium Salts

In substituted ethanes, the "gauche effect" refers to the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a 60° dihedral angle (gauche) rather than the sterically less hindered 180° (anti) arrangement. nih.gov For fluorinated alkylammonium salts, this effect is particularly pronounced. beilstein-journals.orgresearchgate.netnih.gov

In the case of the protonated form of 2,2-difluoroethylamine, a "double gauche effect" is observed. beilstein-journals.orgnih.gov This phenomenon describes the preference for a conformation where both fluorine atoms are in a gauche relationship with the positively charged ammonium (B1175870) group (+NH3). beilstein-journals.org Theoretical calculations indicate that the conformer with both fluorine atoms gauche to the ammonium group (gg) is overwhelmingly the most stable form, both in the gas phase and in aqueous solution, accounting for approximately 90% of the conformational equilibrium in the latter. beilstein-journals.org This strong preference suggests that similar conformational behavior would be expected in N-Ethyl-2,2-difluoroethanamine, particularly in its protonated state.

The origin of this pronounced double gauche effect is attributed primarily to electrostatic interactions. beilstein-journals.orgresearchgate.net The attraction between the electronegative fluorine atoms and the positively charged nitrogen atom is the dominant stabilizing force. beilstein-journals.org While hyperconjugative interactions, such as σCH→σ*CF, are known to contribute to the gauche effect in other systems like 1,2-difluoroethane, in 2,2-difluoroethylammonium, they play a secondary role to the powerful electrostatic attraction. beilstein-journals.orgnih.gov

Influence of Intramolecular Hydrogen Bonding and Electrostatic Interactions on Conformation

Intramolecular hydrogen bonding is another crucial factor influencing the conformation of fluorinated amines. beilstein-journals.orgresearchgate.netnih.gov In the context of 2,2-difluoroethylamine hydrochloride, an intramolecular hydrogen bond can form between the acidic protons of the ammonium group and the electronegative fluorine atoms (F···H-N+). beilstein-journals.org

However, detailed analysis suggests that while intramolecular hydrogen bonding contributes to the stability of the gauche conformer, it is not the primary driving force for the observed conformational preference. beilstein-journals.orgresearchgate.net The electrostatic attraction between the formally charged nitrogen and the partial negative charge on the fluorine atoms is considered the most significant interaction dictating the gauche conformation, even in a polar solvent like water where such interactions would be attenuated. beilstein-journals.orgresearchgate.net For N-Ethyl-2,2-difluoroethanamine, the presence of the N-ethyl group might introduce some steric hindrance that could slightly modulate the ideal gauche conformation, but the fundamental electrostatic and hydrogen bonding interactions are expected to remain the dominant conformational determinants.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the three-dimensional structure of molecules in solution. For N-Ethyl-2,2-difluoroethanamine, a combination of 1H, 13C, and 19F NMR would provide a detailed picture of its molecular structure and conformational dynamics.

Elucidation of Molecular Structure through 1H, 13C, and 19F NMR Coupling Constants

The analysis of vicinal coupling constants (3J) in NMR spectroscopy is particularly informative for determining dihedral angles and thus, the preferred conformation. For the closely related 2,2-difluoroethylamine hydrochloride in D2O, the experimental 3JH,H and 3JH,F coupling constants have been reported and compared with calculated values for different conformers. beilstein-journals.org

Table 1: Calculated and Experimental NMR Coupling Constants for 2,2-Difluoroethylamine Hydrochloride Conformers beilstein-journals.org

ConformerParameterCalculated Value (Hz)Experimental Value (D₂O) (Hz)
gg³J(H,H)1.32.6
gg³J(H,F)16.816.4
ag³J(H,H)5.5-
ag³J(H,F)12.4-

The excellent agreement between the experimental coupling constants and those calculated for the gg conformer provides strong evidence for the predominance of the double gauche conformation in solution. beilstein-journals.org For N-Ethyl-2,2-difluoroethanamine, one would expect to observe characteristic coupling patterns that would similarly allow for the determination of the preferred conformation around the C-C and C-N bonds. The 1H NMR spectrum would show signals for the ethyl group protons and the methylene (B1212753) protons adjacent to the difluoromethyl group. The 13C NMR spectrum would display distinct signals for the difluoromethyl carbon, the methylene carbons, and the methyl carbon of the ethyl group. docbrown.info The 19F NMR spectrum would be crucial for confirming the presence of the CF2 group and would exhibit coupling to the adjacent protons.

Solvent Effects on Conformational Preferences via NMR

The choice of solvent can significantly influence the conformational equilibrium of a molecule. nih.gov For fluorinated amines, the polarity of the solvent can affect the strength of intramolecular hydrogen bonds and electrostatic interactions. beilstein-journals.org In the case of 2,2-difluoroethylamine hydrochloride, theoretical calculations show that the energy difference between the gg and ag conformers is smaller in implicit water compared to the gas phase, indicating a solvent-induced shift in the conformational equilibrium. beilstein-journals.org However, even in water, the double gauche conformer remains the major species. beilstein-journals.org By conducting NMR experiments in solvents of varying polarity, one could probe the conformational flexibility of N-Ethyl-2,2-difluoroethanamine and the relative importance of the forces governing its structure. The observation of changes in chemical shifts and coupling constants with solvent would provide valuable information on the solvent's role in stabilizing or destabilizing certain conformations. docbrown.info

Vibrational Spectroscopy for Molecular Characterization (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule and is a valuable technique for identifying functional groups. The FT-IR spectrum of N-Ethyl-2,2-difluoroethanamine would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.

Table 2: Expected FT-IR Vibrational Frequencies for N-Ethyl-2,2-Difluoroethanamine

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (secondary amine)Stretching3300 - 3500
C-H (alkane)Stretching2850 - 3000
C-NStretching1020 - 1250
C-FStretching1000 - 1400

The C-F stretching vibrations are typically strong and appear in the fingerprint region of the spectrum. The exact position of these bands can be sensitive to the conformation of the molecule. The N-H stretching vibration would confirm the presence of the secondary amine. By comparing the experimental FT-IR spectrum with theoretical calculations for different conformers, it would be possible to gain further insights into the most stable geometry of N-Ethyl-2,2-difluoroethanamine. Analysis of the FT-IR spectra of related compounds such as ethylamine (B1201723) and N-ethylisopropylamine can aid in the assignment of the observed vibrational bands. nist.govspectrabase.com

Theoretical and Computational Chemistry Approaches to N Ethyl 2,2 Difluoroethanamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for its balance of accuracy and computational cost.

A DFT study of N-ethyl-2,2-difluoroethanamine using the B3LYP functional would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various properties could be calculated, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Geometric Parameters for N-Ethyl-2,2-Difluoroethanamine (Calculated using DFT/B3LYP)

ParameterBond/AnglePredicted Value
Bond LengthC-C1.53 Å
C-F1.35 Å
C-N1.47 Å
N-C (ethyl)1.46 Å
C-H1.09 Å
Bond AngleF-C-F108.5°
C-C-N112.0°
C-N-C115.0°
Note: This data is hypothetical and serves as an example of the output from a DFT calculation. Actual values would require a specific computational study.

To achieve higher accuracy, particularly for electron correlation effects, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered more rigorous than standard DFT methods.

These methods, while computationally more demanding, provide a more refined description of the electron-electron interactions. An analysis using MP2 or CCSD(T) would yield more accurate energy calculations and a more reliable prediction of the molecule's geometry and vibrational frequencies. Comparing the results from these methods with DFT would provide a comprehensive picture of the molecule's electronic structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

A computational analysis would map the distribution of these orbitals across the N-ethyl-2,2-difluoroethanamine molecule. It would be expected that the HOMO would be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed around the electron-withdrawing difluoromethyl group.

Table 2: Hypothetical Electronic Properties of N-Ethyl-2,2-Difluoroethanamine

PropertyPredicted Value (eV)
HOMO Energy-9.5
LUMO Energy1.2
HOMO-LUMO Gap10.7
Note: This data is hypothetical and for illustrative purposes only.

Solvation Effects and Environmental Influence on Molecular Structures

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvation models are used to simulate these effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in the presence of a solvent without the high computational cost of explicitly modeling individual solvent molecules. By performing calculations with PCM, one can understand how the polarity of the solvent affects the conformation and electronic properties of N-ethyl-2,2-difluoroethanamine.

By applying the PCM model with different solvents, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727), which have varying polarities, it would be possible to predict changes in the molecule's geometry and electronic structure. For instance, in a polar solvent, the dipole moment of N-ethyl-2,2-difluoroethanamine would likely increase, and conformational changes that favor a more polar structure might be observed. The HOMO-LUMO gap could also be affected, potentially altering the molecule's reactivity in different solvent environments.

Reaction Mechanism Prediction and Dynamics Simulation

Predicting how a molecule will behave during a chemical reaction is a cornerstone of computational chemistry. Through simulations and energy calculations, it is possible to map out the most likely pathways for transformation and decomposition.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept used to model chemical reactions and molecular geometries. wikipedia.orglibretexts.org It represents the potential energy of a molecule as a function of the positions of its nuclei. libretexts.org By mapping this multi-dimensional energy landscape, chemists can identify stable chemical species, which correspond to energy minima, and transition states, which are saddle points on the surface representing the energy barrier between reactants and products. wikipedia.orglibretexts.org

For N-Ethyl-2,2-difluoroethanamine, a full PES would have 3N-6 dimensions, where N is the number of atoms. To make it practical, specific coordinates of interest, such as bond lengths, bond angles, and dihedral angles relevant to a particular reaction, are selected for mapping. libretexts.orglibretexts.org For example, to study its decomposition, one might map the PES along the C-N bond stretching coordinate to determine the energy required for bond cleavage.

Computational studies on related molecules, such as ethylamine (B1201723), have utilized PES mapping to understand surface interactions. For instance, the potential energy of an ethylamine molecule on platinum surfaces was calculated to determine binding energies and energy barriers for movement across the surface. researchgate.net The energy barrier for ethylamine to flip between two neighboring platinum atoms was found to be significantly different for different crystal faces, demonstrating how PES can reveal kinetic and thermodynamic properties. researchgate.net A similar approach for N-Ethyl-2,2-difluoroethanamine could elucidate its interactions with catalysts or biological surfaces.

Table 1: Example of Potential Energy Barrier Calculations for Ethylamine on Platinum Surfaces

SurfacePotential Energy Barrier (eV)
Pt(100)0.55
Pt(111)0.30

This table is based on data for ethylamine and is illustrative of the types of calculations that could be applied to N-Ethyl-2,2-difluoroethanamine. researchgate.net

Modeling of Photodissociation Pathways in Related Amine Cations

Theoretical studies on the photodissociation of fluorinated aryl halides, for example, have mapped out the potential energy surfaces of excited states to explain the formation of different products. kaist.ac.kr The process typically involves the excitation of the molecule to a higher electronic state, followed by bond cleavage. universiteitleiden.nl The specific pathway—whether it proceeds through a singlet or triplet excited state—can determine the nature and distribution of the final products. universiteitleiden.nl

For the N-Ethyl-2,2-difluoroethanamine cation, computational modeling would involve:

Calculating Excited State Energies: Determining the energies of various electronically excited states of the cation.

Mapping Excited State PES: Mapping the potential energy surfaces of these excited states to identify reaction coordinates for dissociation (e.g., C-N or C-F bond breaking).

Identifying Conical Intersections: Locating points where different potential energy surfaces cross, as these are regions where the molecule can efficiently switch between electronic states, often leading to rapid dissociation.

Simulating Dynamics: Running trajectory simulations on the excited-state surfaces to model the time-evolution of the molecule after light absorption and predict the branching ratios of different photofragments.

These simulations provide deep insight into the fundamental photochemical properties of the molecule's cation.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in drug discovery and materials science. They allow for the prediction of how a ligand, such as N-Ethyl-2,2-difluoroethanamine, might bind to a receptor or other target molecule.

Computational Assessment of Binding Affinity and Specificity

The introduction of fluorine into small molecules can significantly alter their binding affinity and specificity for biological targets. nih.govacs.org Computational methods are essential for predicting and rationalizing these effects. nih.govacs.org Fluorination of aliphatic fragments, as in N-Ethyl-2,2-difluoroethanamine, often leads to a decrease in biological activity, whereas fluorination of aromatic rings can have variable effects. mdpi.com

Key computational considerations for assessing the binding of N-Ethyl-2,2-difluoroethanamine include:

Electrostatic Interactions: The two fluorine atoms create a strong dipole on the ethyl group, which can lead to favorable or unfavorable electrostatic interactions with a protein's binding pocket. Fluorine is a poor hydrogen bond acceptor, but it can participate in favorable multipolar interactions, for instance with backbone carbonyl groups in a protein. nih.govnih.gov

Solvation Effects: Fluorination alters the molecule's interaction with water. Computational models must accurately capture the energetic cost or benefit of removing the molecule and the binding site from water (desolvation). nih.govacs.org

Conformational Changes: The presence of fluorine can restrict the conformational flexibility of a ligand, which reduces the entropic cost of binding and can lead to a more favorable free energy of binding. acs.org

Studies on fluorinated ligands for G protein-coupled receptors (GPCRs) show that the effect of fluorination is highly context-dependent. mdpi.com While no clear trend exists for affinity changes upon fluorination, specific placements can lead to significant potency increases. mdpi.com Computational assessment for N-Ethyl-2,2-difluoroethanamine would involve calculating the binding free energy of the molecule in the active site of a target protein and comparing it to its non-fluorinated counterpart, N-ethylethanamine (diethylamine). nist.gov

Table 2: Illustrative Binding Affinity Changes Upon Fluorination in Menin Inhibitors

CompoundFunctional GroupInhibitory Activity (IC₅₀, µM)Fold Change vs. Unsubstituted
MI-326-CH₃1.11.0 (Reference)
MI-333-CH₂F2.3~0.5x
MI-319-CHF₂0.057~19x
MI-2-3-CF₃0.055~20x

This table shows data for a different series of compounds to illustrate how systematic fluorination can impact binding affinity, as determined by a combination of experimental and computational analysis. A similar approach could be applied to N-Ethyl-2,2-difluoroethanamine and its analogs. acs.org

Prediction of Interactions with Biological Targets based on Structural Similarity

Based on its core structure, N-Ethyl-2,2-difluoroethanamine is an analog of diethylamine (B46881) and dopamine (B1211576). This similarity suggests it could potentially interact with biological targets that recognize these endogenous molecules or their derivatives, such as aminergic GPCRs or enzymes like monoamine oxidase. mdpi.comnih.gov

Molecular docking simulations can be used to predict how N-Ethyl-2,2-difluoroethanamine would fit into the binding sites of these proteins. nih.gov A typical docking study involves:

Obtaining Target Structure: Using a known crystal structure or a homology model of a potential target protein (e.g., a dopamine receptor).

Generating Ligand Conformations: Creating a set of possible 3D shapes for N-Ethyl-2,2-difluoroethanamine.

Docking Simulation: Placing the ligand conformations into the protein's active site and scoring them based on how well they fit and the quality of their intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). nih.gov

Docking studies on fluorinated inhibitors have shown that fluorine atoms can form specific, affinity-enhancing interactions. For example, orthogonal interactions between a C-F bond and a backbone carbonyl group (C–F···C=O) have been shown to significantly improve ligand binding affinity. nih.govacs.org A docking simulation of N-Ethyl-2,2-difluoroethanamine into a target like a dopamine receptor could reveal whether its difluoroethyl group can form such favorable interactions, potentially leading to higher affinity and selectivity compared to non-fluorinated analogs. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is insufficient detailed research data specifically on the chemical compound Ethanamine, N-ethyl-2,2-difluoro- (also known as N-ethyl-2,2-difluoroethanamine, CAS 1014899-78-4) to fulfill the request as outlined.

The provided article structure requires in-depth information on the compound's specific roles and applications in drug design, discovery, and agrochemical development. However, the available information is largely limited to its existence as a chemical intermediate, with a lack of published studies detailing its use or effects in the specific contexts of:

Enhancement of metabolic stability in drug candidates.

Specific bioisosteric properties in medicinal chemistry.

Modulation of binding affinity and selectivity.

Design of specific enzyme inhibitors or biologically active scaffolds.

Enhancement of efficacy and stability in pesticides and herbicides.

While extensive research exists on the general principles of fluorination in medicinal and agrochemical chemistry, and on the closely related compound 2,2-difluoroethylamine (B1345623) kangmei.comgoogle.comgoogle.com, applying this general knowledge to Ethanamine, N-ethyl-2,2-difluoro- without specific studies would be speculative and would not meet the requirement for a scientifically accurate article focused solely on this compound.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline for this specific chemical.

Based on a comprehensive search of available scientific and technical literature, there is currently insufficient public information to generate a detailed article on the specific chemical compound Ethanamine, N-ethyl-2,2-difluoro- that addresses the advanced applications and derivatization strategies outlined in your request.

The search has revealed a significant distinction between the requested compound, a secondary amine (N-ethyl-2,2-difluoroethanamine), and a related primary amine, 2,2-difluoroethanamine (CAS 430-67-1). nih.govkangmei.comsigmaaldrich.comscbt.com The bulk of available research, including applications in agrochemicals, materials science, and as a synthetic building block, pertains to 2,2-difluoroethanamine. kangmei.comgoogle.com

Specifically, derivatives of 2,2-difluoroethanamine are cited as useful intermediates in the preparation of active substances for agrochemicals and for applications within the integrated circuit and liquid crystal display industries. kangmei.com Furthermore, the synthesis and utility of 2,2-difluoroethanamine and its hydrochloride salt as precursors for other molecules are documented. google.comchemicalbook.comgoogle.comsigmaaldrich.com

However, detailed research findings, data tables, and specific examples of use in the areas of:

Agrochemical formulation absorption

Synthesis of specific fluorinated polymers

Development of specialty surfactants and solvents

Utilization in integrated circuits

Its role as a versatile building block

...are not available for Ethanamine, N-ethyl-2,2-difluoro- .

To adhere strictly to the request for information solely on "Ethanamine, N-ethyl-2,2-difluoro-", it is not possible to construct the specified article. Providing information on the related but distinct compound, 2,2-difluoroethanamine, would not align with the explicit instructions provided.

Advanced Applications and Derivatization Strategies for N Ethyl 2,2 Difluoroethanamine in Chemical Research

Synthesis of Complex Fluorinated Molecules

Pathways to Optically Pure Fluorinated Derivatives (e.g., Pyrrolidines)

The synthesis of optically pure fluorinated pyrrolidines represents a significant challenge and a sought-after goal in medicinal chemistry due to the profound impact of fluorine on the conformational and electronic properties of bioactive molecules. While direct derivatization of N-ethyl-2,2-difluoroethanamine into chiral pyrrolidines is not extensively documented, several established asymmetric synthetic strategies can be envisaged for producing these valuable scaffolds. These methods often rely on the construction of the pyrrolidine (B122466) ring from acyclic precursors containing the requisite difluoromethyl group.

One prominent approach involves the enantioselective intramolecular aza-Michael reaction. In a study focused on the synthesis of fluorinated indolizidinone derivatives, conjugated amides bearing a pendant α,β-unsaturated ketone moiety were subjected to an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid, such as (S)-TRIP. This transformation proceeded with excellent enantioselectivities, establishing a key stereocenter in the resulting pyrrolidine ring. nih.gov For instance, the cyclization of an α-trifluoromethyl acrylamide (B121943) derivative yielded the corresponding trifluoromethylated pyrrolidine in high yield and 85% enantiomeric excess (ee). nih.gov This strategy could potentially be adapted by designing a suitable acyclic precursor derived from N-ethyl-2,2-difluoroethanamine.

Another powerful method is the diastereoselective synthesis through multicomponent reactions. For example, a titanium tetrachloride (TiCl₄)-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives with multiple stereocenters in a single step. This process demonstrates high diastereoselectivity, constructing up to three contiguous asymmetric centers efficiently.

Furthermore, asymmetric [3+2] cycloaddition reactions of azomethine ylides serve as a robust method for the enantioselective synthesis of pyrrolidines. The development of decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides with trifluoroacetophenones represents an efficient route to trifluoromethylated pyrrolidines. nih.gov This method is atom-economical, producing only carbon dioxide and water as byproducts. nih.gov The application of such a strategy, starting from a suitable precursor derived from N-ethyl-2,2-difluoroethanamine, could provide access to optically pure 2-difluoromethylpyrrolidines.

The table below summarizes representative results from the enantioselective synthesis of fluorinated pyrrolidine derivatives using methods that could be conceptually applied to precursors derived from N-ethyl-2,2-difluoroethanamine.

Catalyst/MethodSubstrate TypeProductYield (%)Enantiomeric Excess (ee, %)
(S)-TRIP Phosphoric Acidα-Trifluoromethyl AcrylamideTrifluoromethylated PyrrolidineExcellent85
TiCl₄Phenyldihydrofuran, N-Tosyl Imino EsterFunctionalized PyrrolidineGoodHigh Diastereoselectivity
Decarboxylative [3+2] CycloadditionN-Unsubstituted Azomethine Ylide, TrifluoroacetophenoneTrifluoromethylated PyrrolidineEfficientN/A

Table 1: Representative Methodologies for the Synthesis of Optically Pure Fluorinated Pyrrolidines.

Formation of Functionalized Fused Ring Compounds with Novel Properties

The incorporation of the N-ethyl-2,2-difluoroethanamine motif into fused ring systems is a promising strategy for the development of novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. Several powerful synthetic methodologies, such as cycloaddition reactions and intramolecular cyclizations, can be employed to construct these complex architectures.

A notable strategy for synthesizing fused heterocycles is the [4+2] cycloaddition reaction. For instance, a selective Diels-Alder reaction between bicyclic thiazolo-2-pyridones and arynes has been demonstrated to produce highly functionalized and structurally complex thiazolo-fused bridged isoquinolones in high yields. mdpi.com This method allows for the rapid construction of sp³-rich scaffolds that are amenable to further functionalization. mdpi.com While not directly employing N-ethyl-2,2-difluoroethanamine, the principles of this cycloaddition could be applied to diene-containing derivatives of the target amine.

Another versatile approach is the use of [3+2] cycloaddition reactions. The reaction of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, such as maleimides, has been shown to afford fused polycyclic octahydropyrrolo[3,4-c]pyrroles in good to excellent yields under mild conditions. researchgate.net This strategy has been successfully extended to other electron-deficient olefins, leading to a variety of highly functionalized polyheterocyclic compounds. researchgate.net

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are common cores in many alkaloids and medicinal agents. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov Derivatives of N-ethyl-2,2-difluoroethanamine bearing an appropriate aromatic moiety could serve as substrates for the Pictet-Spengler reaction, leading to the formation of fused heterocycles containing the difluoroethyl group.

Similarly, the Bischler-Napieralski reaction provides access to dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reaction is particularly effective for electron-rich aromatic systems. An N-acylated derivative of a β-aryl-N-ethyl-2,2-difluoroethanamine could undergo a Bischler-Napieralski cyclization to yield a difluoromethyl-substituted dihydroisoquinoline, which can be a precursor to more complex fused systems. A modified, milder version of this reaction using Tf₂O and 2-chloropyridine (B119429) has been shown to be effective for a range of substrates, including those that are optically active.

The table below presents examples of synthetic strategies for fused ring compounds that could potentially be adapted for derivatives of N-ethyl-2,2-difluoroethanamine.

Reaction TypeReactantsProduct TypeKey Features
[4+2] CycloadditionBicyclic Thiazolo-2-pyridone, AryneThiazolo-fused Bridged IsoquinoloneHigh yield, structural complexity
[3+2] CycloadditionHeteroaromatic N-ylide, MaleimideFused Octahydropyrrolo[3,4-c]pyrroleGood to excellent yield, mild conditions
Pictet-Spenglerβ-Arylethylamine, Aldehyde/KetoneTetrahydroisoquinoline/Tetrahydro-β-carbolineAcid-catalyzed, forms key alkaloid cores
Bischler-Napieralskiβ-Arylethylamide, Dehydrating AgentDihydroisoquinolineIntramolecular cyclization, suitable for electron-rich arenes

Table 2: Synthetic Strategies for Functionalized Fused Ring Compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.